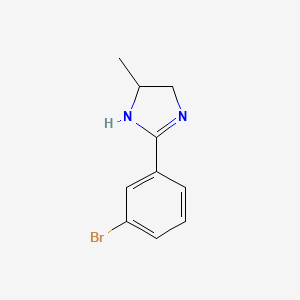2-(3-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole
CAS No.:
Cat. No.: VC18317100
Molecular Formula: C10H11BrN2
Molecular Weight: 239.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H11BrN2 |
|---|---|
| Molecular Weight | 239.11 g/mol |
| IUPAC Name | 2-(3-bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole |
| Standard InChI | InChI=1S/C10H11BrN2/c1-7-6-12-10(13-7)8-3-2-4-9(11)5-8/h2-5,7H,6H2,1H3,(H,12,13) |
| Standard InChI Key | YDONXBZHGBMRDD-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN=C(N1)C2=CC(=CC=C2)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The molecular formula of 2-(3-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole is C₁₀H₁₁BrN₂, with a molecular weight of 239.11 g/mol. Its IUPAC name is 2-(3-bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole, reflecting the positions of substituents on the imidazoline ring. Key identifiers include:
| Property | Value |
|---|---|
| Canonical SMILES | CC1CN=C(N1)C2=CC(=CC=C2)Br |
| InChIKey | UILHHULDHCMSTB-UHFFFAOYSA-N |
| PubChem CID | 86259524 (analogous compound) |
| Density | ~1.41 g/cm³ (estimated) |
| Boiling Point | ~334.7°C (analogous compound) |
The compound’s structure consists of a five-membered dihydroimidazole ring fused to a brominated benzene ring. The 4,5-dihydro configuration indicates partial saturation, reducing aromaticity compared to fully unsaturated imidazoles .
Structural Comparison with Analogues
Comparisons with structurally similar compounds highlight the impact of substituent positioning. For instance, 2-(4-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole (an isomer) shares the same molecular formula but differs in bromine placement, altering electronic properties and reactivity. Another analogue, 2-(3-Nitrophenyl)-4,5-dihydro-1H-imidazole, replaces bromine with a nitro group, significantly increasing polarity and reducing lipophilicity .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-(3-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole typically involves cyclization reactions. A common approach adapts methodologies from metronidazole derivative synthesis :
-
Chlorination: Reacting 2-(5-methyl-1H-imidazol-2-yl)ethanol with thionyl chloride yields a chlorinated intermediate.
-
Oxidation: The methyl group is oxidized to a carboxylic acid using potassium permanganate.
-
Cyclization: The acid undergoes cyclization with amines or hydrazine derivatives to form the dihydroimidazole ring.
For bromophenyl substitution, bromobenzene derivatives are introduced via Suzuki coupling or nucleophilic aromatic substitution. Spectral data (IR, ¹H-NMR) confirm intermediate structures, with characteristic peaks for C-Br bonds (~600 cm⁻¹ in IR) and aromatic protons (δ 7.2–8.5 ppm in ¹H-NMR) .
Optimization Challenges
Yield optimization remains challenging due to steric hindrance from the methyl group and competing side reactions. Patent literature suggests using palladium catalysts to improve bromophenyl coupling efficiency .
Physical and Chemical Properties
Thermodynamic Parameters
While direct data for 2-(3-Bromophenyl)-5-methyl-4,5-dihydro-1H-imidazole is limited, analogues provide estimates:
| Property | Value | Source Compound |
|---|---|---|
| Melting Point | Not reported | – |
| Boiling Point | 334.7°C | |
| Density | 1.41 g/cm³ | |
| LogP (Partition Coefficient) | 1.23 (estimated) |
The bromine atom increases molecular weight and van der Waals interactions compared to nitro or chloro analogues, likely elevating melting and boiling points .
Solubility and Stability
The compound is sparingly soluble in water but dissolves in polar organic solvents (e.g., DMSO, ethanol). Stability studies indicate susceptibility to photodegradation, necessitating storage in amber containers.
Chemical Reactivity and Derivatives
Electrophilic Substitution
The bromine atom facilitates electrophilic substitution reactions. For example, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can introduce aryl groups at the bromine position, yielding biaryl derivatives .
Ring Functionalization
The imidazoline ring undergoes reactions typical of secondary amines:
-
Alkylation: Reacts with alkyl halides to form quaternary ammonium salts.
-
Oxidation: Converts to fully aromatic imidazoles under strong oxidizing conditions.
Derivatives such as 1,3,4-oxadiazoles and thiadiazoles have been synthesized for antimicrobial testing .
Applications in Industry and Research
Medicinal Chemistry
Imidazole derivatives exhibit antimicrobial, antifungal, and antiparasitic activity. While specific data for this compound is limited, structurally related molecules show efficacy against Helicobacter pylori and anaerobic bacteria .
Material Science
Patent JP5313044B2 highlights imidazole derivatives as corrosion inhibitors for copper alloys. The bromophenyl group enhances adsorption onto metal surfaces, forming protective films .
Catalysis
The compound’s nitrogen atoms act as ligands in transition metal catalysis. For example, palladium complexes derived from similar imidazoles catalyze C–C bond-forming reactions .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume